4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol

Description

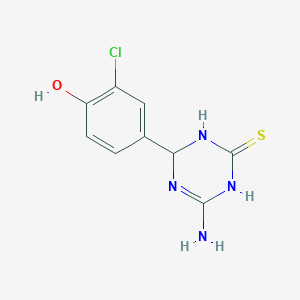

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol (hereafter referred to as the target compound) is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with an amino group (-NH₂) at position 4, a mercapto group (-SH) at position 6, and a 2-chlorophenol moiety at position 2 of the triazine ring (Figure 1). Key physicochemical properties include a molecular weight of 238.27 g/mol (C₉H₁₀ClN₄O₂S), predicted density of 1.76 g/cm³, and a pKa of ~9.40, indicating moderate acidity . The compound is classified as an irritant and is intended solely for research purposes .

Properties

IUPAC Name |

4-amino-2-(3-chloro-4-hydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c10-5-3-4(1-2-6(5)15)7-12-8(11)14-9(16)13-7/h1-3,7,15H,(H4,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHIFVOGRQHLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by the introduction of the amino and mercapto groups. The chlorophenol moiety is then incorporated through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the chlorine atom can produce a variety of substituted phenols.

Scientific Research Applications

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

The target compound’s triazine core is substituted with amino, mercapto, and chlorophenol groups. These substituents distinguish it from other triazine derivatives in terms of reactivity, solubility, and biological interactions:

Amino and Mercapto Groups

The presence of -NH₂ and -SH groups enhances hydrogen bonding and nucleophilic reactivity. For example:

- LabMol-149 (2-(4,6-diphenyl-1,2-dihydro-1,3,5-triazin-2-yl)phenol) lacks amino/mercapto groups but shows potent antiplasmodial activity (EC₅₀ = 0.049–0.078 µM) due to phenyl and phenol substituents .

- 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine () replaces -SH with ethoxy (-OCH₂CH₃), reducing nucleophilicity but improving metabolic stability in cannabinoid receptor studies .

Chlorophenol Moiety

The 2-chlorophenol group introduces steric and electronic effects. Comparatively:

- PTZ-TRZ (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine) uses a phenothiazine donor for thermally activated delayed fluorescence (TADF) in OLEDs, where chlorophenol’s electron-withdrawing nature could alter emission properties .

- TRI ((Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline) employs methoxy groups for antifungal activity, suggesting chloro-substitution may enhance target specificity .

Biological Activity

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies that highlight its medicinal properties.

The molecular formula of this compound is with a molecular weight of 238.27 g/mol. The compound features a chlorophenol moiety and a triazine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in biological systems. The mercapto group can form disulfides, while the amino group allows for nucleophilic substitution reactions. These interactions may inhibit certain enzymes involved in cell proliferation and other critical pathways associated with cancer and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. The presence of the triazine ring has been linked to enhanced anticancer activity compared to other similar compounds .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Antibiotic | 8 | Effective |

| 4-(4-Amino-6-mer...) | 16 | Effective |

Study 2: Anticancer Activity

In another study assessing the anticancer properties of triazine derivatives, this compound exhibited IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF7) and lung cancer cell lines (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 15 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Amino-6-mercapto-1,3,5-triazin-2-yl)-2-chlorophenol?

- Methodology : A stepwise substitution approach on the 1,3,5-triazine core is commonly employed. Begin with trichlorotriazine (e.g., 2,4,6-trichloro-1,3,5-triazine) and sequentially substitute chlorine atoms with target groups:

Introduce the 2-chlorophenol moiety via nucleophilic aromatic substitution under basic conditions (e.g., NaHCO₃, THF, 0–5°C).

Replace the second chlorine with an amino group using ammonia or a protected amine.

Substitute the third chlorine with a mercapto (-SH) group via reaction with thiourea or H₂S in polar aprotic solvents.

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure selective substitution. Purify intermediates via column chromatography to avoid cross-contamination .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the triazine and chlorophenol rings.

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding interactions (e.g., between -NH₂ and -SH groups) .

- Purity Assessment :

- HPLC-MS : Quantify impurities and confirm molecular weight.

- Elemental Analysis : Validate empirical formula accuracy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for triazine derivatives?

- Root Cause Analysis : Variability may arise from:

Assay Conditions : Differences in cell lines (e.g., neuronal vs. epithelial), pH, or incubation times (e.g., sodium channel inhibition assays in C-fiber nociceptors vs. other tissues) .

Solubility Issues : Use DMSO or cyclodextrin-based carriers to improve bioavailability in aqueous media.

- Mitigation Strategy : Replicate studies under standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., tetrodotoxin for sodium channel assays) .

Q. What strategies guide structure-activity relationship (SAR) studies for triazine-containing bioactive compounds?

- Functional Group Modulation :

- Replace the chlorophenol group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilic reactivity.

- Modify the mercapto group to disulfides (-S-S-) to study redox-dependent activity.

- Biological Targets :

- Prioritize targets with known triazine interactions (e.g., mTOR kinase for anticancer activity or sodium channels for analgesia). Use computational docking (e.g., AutoDock Vina) to predict binding affinities .

- Data Validation : Cross-reference bioactivity data with analogs (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl derivatives) to identify conserved pharmacophores .

Q. What methodological considerations apply to stability testing of this compound?

- Degradation Pathways :

- Hydrolysis : Susceptibility of the triazine ring to hydrolysis under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months).

- Oxidation : Protect mercapto groups with inert atmospheres (N₂ or Ar) during storage.

- Analytical Protocols :

- Forced Degradation Studies : Expose to UV light, H₂O₂, or elevated temperatures to identify degradation products via LC-MS.

- pH-Solubility Profile : Use buffered solutions (pH 1.2–7.4) to assess stability in simulated physiological conditions .

Data Contradiction Analysis Framework

- Case Study : Conflicting reports on sodium channel modulation.

- Hypothesis Testing : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK-293 vs. primary neurons).

- Meta-Analysis : Aggregate data from peer-reviewed sources (e.g., PubMed, Connected Papers) to identify consensus mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.